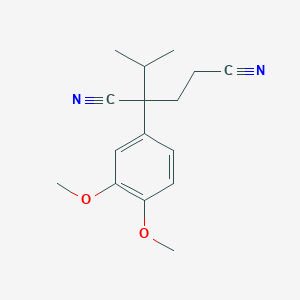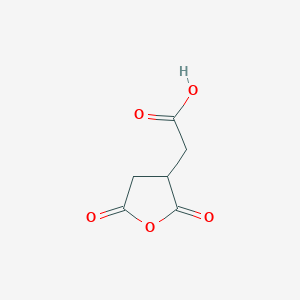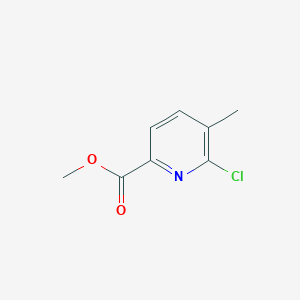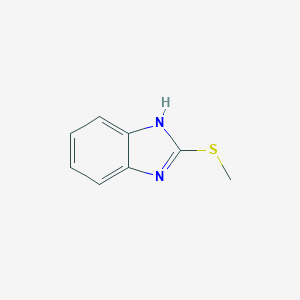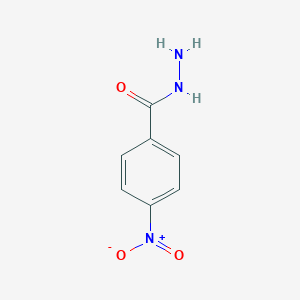
4-Nitrobenzohydrazide
Descripción general
Descripción
4-Nitrobenzohydrazide is a chemical compound with the molecular formula C₇H₇N₃O₃. It is characterized by the presence of a nitro group (-NO₂) at the para position of the benzene ring, which is attached to a hydrazide group (-CONHNH₂). This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
4-Nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrobenzohydrazide can be synthesized through the reaction of 4-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide. The general reaction is as follows:
4-Nitrobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solvents such as methanol or ethanol to dissolve the reactants. The reaction mixture is then heated, and the product is isolated through filtration and recrystallization techniques to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and bases like sodium hydroxide.
Major Products:
Reduction: 4-Aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the electrophile used
Mecanismo De Acción
The mechanism of action of 4-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, in biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
4-Nitrobenzoic acid: Similar structure but lacks the hydrazide group.
4-Aminobenzohydrazide: Reduction product of 4-nitrobenzohydrazide.
4-Nitrobenzaldehyde: Contains an aldehyde group instead of a hydrazide group.
Uniqueness: this compound is unique due to the presence of both the nitro and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
4-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXYJYTUSGIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060913 | |
| Record name | 4-Nitrobenzoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-97-5 | |
| Record name | 4-Nitrobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzoylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-nitro-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZOYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ8HT8UU5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that the planarity of 4-Nitrobenzohydrazide derivatives is crucial for their tuberculostatic activity. Only derivatives capable of adopting a planar conformation exhibit significant activity against Mycobacterium tuberculosis. Distortions from planarity, often caused by bulky substituents like methyl or nitro groups on the aromatic ring or large substituents on sulfur atoms, can lead to a loss of activity. []
ANone: The molecular formula of this compound is C₇H₇N₃O₃, and its molecular weight is 181.15 g/mol.
A: Researchers frequently employ Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the characterization of this compound and its derivatives. These techniques provide valuable information about the functional groups and structural features present in the molecules. [, , , ]
A: Yes, certain this compound derivatives, like N-(3,4,5-octyloxybenzoyl)-N'-(4'-nitrobenzoyl)hydrazine (C8), demonstrate the ability to form stable gels in various organic solvents. This gelation process is primarily driven by intermolecular hydrogen bonding between the C=O and N-H groups within the molecules. []
A: Yes, studies indicate that oxovanadium(V) complexes incorporating this compound derivatives as ligands display effective catalytic activity in the epoxidation of styrene. [] Similarly, dioxomolybdenum(VI) complexes with this compound-derived ligands have demonstrated effective catalytic properties in the oxidation of various olefins. []
A: Molecular docking simulations are employed to investigate the potential binding modes and interactions of this compound derivatives with target enzymes. For instance, docking studies have been performed to assess the inhibitory activity of these derivatives against xanthine oxidase, a key enzyme involved in the metabolism of purines. [, ] These simulations provide insights into the binding affinities and interactions that contribute to the inhibitory effects of these compounds.
A: Yes, research suggests that certain this compound derivatives, particularly those containing a 1,3,5-triazine moiety, exhibit promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. These findings highlight their potential for further development as novel antimicrobial agents. []
A: Yes, N'-arylidene-4-nitrobenzohydrazides demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv strains, supporting their potential as anti-tuberculosis agents. []
A: Single-crystal X-ray diffraction is a primary technique employed to elucidate the three-dimensional structures of this compound derivatives in their crystalline state. This method provides precise information about the bond lengths, bond angles, and intermolecular interactions within the crystal lattice. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
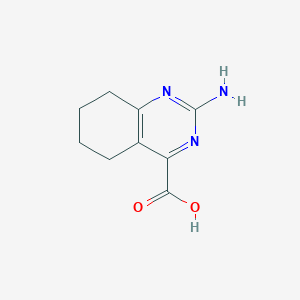
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)

